(3R)-3-(Trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane
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Overview
Description
(3R)-3-(Trifluoromethyl)-2-thia-6-azaspiro[33]heptane is a spirocyclic compound characterized by the presence of a trifluoromethyl group, a sulfur atom, and a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(Trifluoromethyl)-2-thia-6-azaspiro[3This process can be achieved using reagents such as Umemoto’s reagent or trifluoromethyl sulfonium salts under photoredox catalysis conditions . The reaction conditions often include the use of visible light irradiation and a suitable photocatalyst, such as fac-Ir(ppy)3 .
Industrial Production Methods
Industrial production methods for (3R)-3-(Trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of metal-free conditions and readily available starting materials can also enhance the sustainability and cost-effectiveness of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
(3R)-3-(Trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atom can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound. These products can have varied applications depending on their chemical properties and functional groups .
Scientific Research Applications
(3R)-3-(Trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane has several scientific research applications, including:
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological processes.
Medicine: Its unique structure and properties make it a potential candidate for drug discovery and development, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of (3R)-3-(Trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. The sulfur and nitrogen atoms can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3R)-3-(Trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane include:
3-Trifluoromethyl-1,2,4-triazoles: These compounds also contain a trifluoromethyl group and have applications in pharmaceuticals and agrochemicals.
α-Trifluoromethylstyrene derivatives: These compounds are used as synthetic intermediates for the preparation of more complex fluorinated compounds.
Uniqueness
The uniqueness of this compound lies in its spirocyclic structure, which imparts rigidity and distinct stereochemical properties. This structural feature can enhance the compound’s binding affinity and selectivity for specific molecular targets, making it a valuable scaffold for drug discovery and development .
Properties
IUPAC Name |
(3R)-3-(trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NS/c7-6(8,9)4-5(3-11-4)1-10-2-5/h4,10H,1-3H2/t4-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPVCJJJEQLBKW-SCSAIBSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1)CSC2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2(CN1)CS[C@H]2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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